1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a unique combination of a pyrazole ring, an azabicyclo octane structure, and a trifluoromethyl phenyl group
Preparation Methods
The synthesis of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Construction of the Azabicyclo Octane Structure: This step involves the formation of the azabicyclo octane core through a cyclization reaction.
Attachment of the Trifluoromethyl Phenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Azabicyclo Octane Derivatives: Compounds with variations in the azabicyclo octane structure.
Trifluoromethyl Phenyl Compounds: Compounds featuring the trifluoromethyl phenyl group with different core structures.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-4-2-13(3-5-14)10-18(26)25-15-6-7-16(25)12-17(11-15)24-9-1-8-23-24/h1-5,8-9,15-17H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAACCPMICSJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C(F)(F)F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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